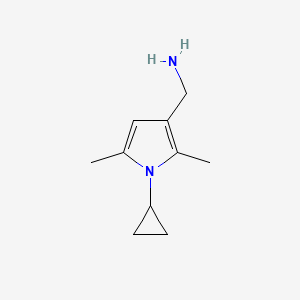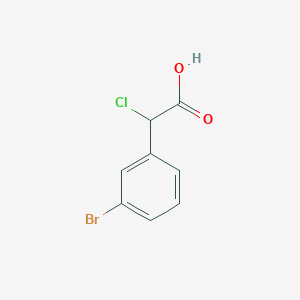
2-(3-Bromophenyl)-2-chloroacetic acid
Descripción general
Descripción
2-(3-Bromophenyl)-2-chloroacetic acid is an organic compound that belongs to the class of haloacetic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-chloroacetic acid can be achieved through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting with 3-bromophenylacetic acid, chlorination can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions to introduce the chlorine atom at the alpha position of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize side reactions and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-2-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding phenylacetic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce quinones or dehalogenated derivatives, respectively.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-2-chloroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-2-chloroacetic acid involves its ability to undergo nucleophilic substitution reactions. The halogen atoms (bromine and chlorine) are electron-withdrawing groups, making the carbon atoms they are attached to more electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to the formation of new bonds and the release of the halogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromophenylacetic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenylacetic acid:
2-(4-Bromophenyl)-2-chloroacetic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
Uniqueness
2-(3-Bromophenyl)-2-chloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for a wider range of chemical transformations and makes the compound a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-chloroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWYKCWNADYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


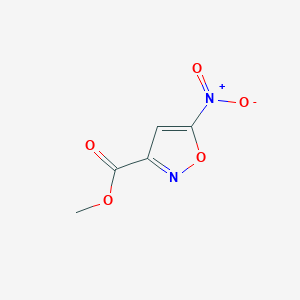
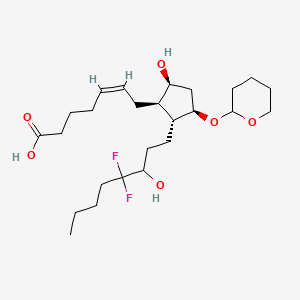
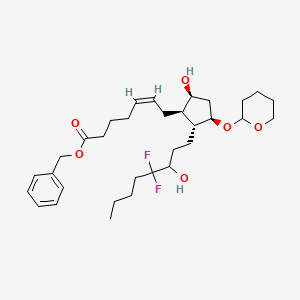

![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)
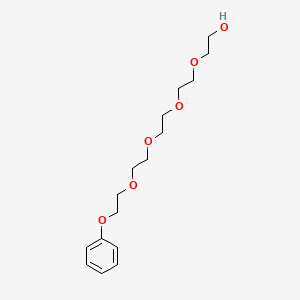
![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)


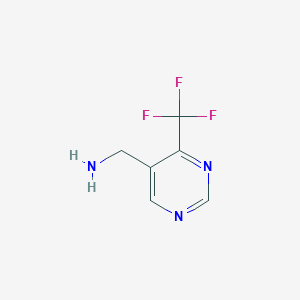

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)
